N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: is a synthetic organic compound that belongs to the class of benzodioxine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to a benzodioxine ring system, which is further functionalized with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:
Bromination of Benzyl Alcohol: The starting material, benzyl alcohol, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromobenzyl alcohol.
Formation of Benzodioxine Ring: The 2-bromobenzyl alcohol is then reacted with catechol in the presence of an acid catalyst to form the benzodioxine ring system.
Amidation Reaction: The final step involves the reaction of the benzodioxine derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxine derivatives.
Scientific Research Applications
Chemistry: N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, influencing cellular signaling processes.
Comparison with Similar Compounds
- N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-(2-fluorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-(2-iodobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Comparison: N-(2-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-13-4-2-1-3-12(13)10-18-16(19)11-5-6-14-15(9-11)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEMCTUUTLYYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196861 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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